molecular formula C13H21N3O B4724006 N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea

N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea

Cat. No.: B4724006
M. Wt: 235.33 g/mol
InChI Key: TVZDLZUFVXKRTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea (SE4PU) is a chemical compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique structure and potential biological activity. In

Scientific Research Applications

N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea has been studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to have potential as a therapeutic agent for the treatment of certain diseases, including cancer, diabetes, and Alzheimer's disease. This compound has also been studied for its potential use as a tool for studying the function of certain proteins and enzymes in the body.

Mechanism of Action

The mechanism of action of N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins in the body. Specifically, this compound has been shown to inhibit the activity of protein kinase C (PKC), an enzyme that is involved in a variety of cellular processes, including cell growth and differentiation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in the body. It has been shown to inhibit the growth and proliferation of cancer cells, as well as to improve insulin sensitivity in diabetic mice. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea has several advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. This compound is also relatively non-toxic, making it safe for use in cell culture and animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N'-(sec-butyl)-N-ethyl-N-(4-pyridinylmethyl)urea. One area of interest is the development of this compound derivatives with improved potency and selectivity for specific targets. Another area of interest is the use of this compound as a tool for studying the function of specific proteins and enzymes in the body. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of disease.

Properties

IUPAC Name

3-butan-2-yl-1-ethyl-1-(pyridin-4-ylmethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-4-11(3)15-13(17)16(5-2)10-12-6-8-14-9-7-12/h6-9,11H,4-5,10H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZDLZUFVXKRTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)N(CC)CC1=CC=NC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.